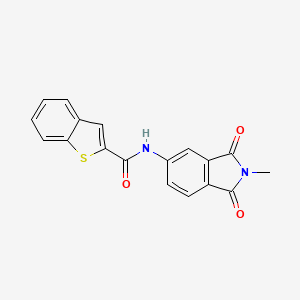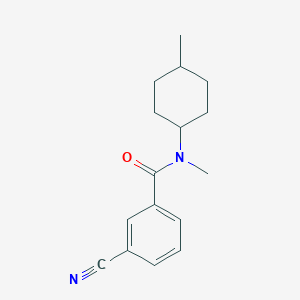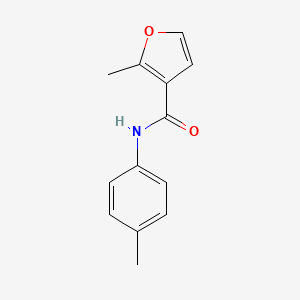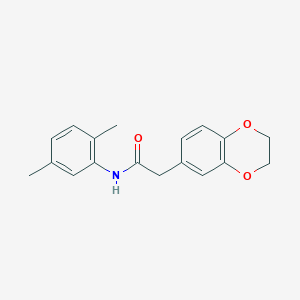![molecular formula C19H15N3O4S3 B7540354 N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]naphthalene-1-sulfonamide](/img/structure/B7540354.png)
N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]naphthalene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]naphthalene-1-sulfonamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as TAS-116 and has been found to have a range of interesting properties that make it a valuable tool for investigating a variety of biological processes.
作用机制
The mechanism of action of TAS-116 is related to its ability to inhibit the activity of HSP90. HSP90 is a chaperone protein that is involved in the folding and stabilization of a variety of other proteins. Inhibition of HSP90 can lead to the destabilization and degradation of these client proteins, which can have a range of biological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TAS-116 are complex and depend on the specific biological system being studied. In general, TAS-116 has been found to have a range of effects on cellular processes, including the regulation of gene expression, protein stability, and cell cycle progression.
实验室实验的优点和局限性
One of the main advantages of using TAS-116 in lab experiments is its specificity for HSP90. This allows researchers to study the effects of HSP90 inhibition without interfering with other cellular processes. However, one limitation of using TAS-116 is that it can be toxic to cells at high concentrations, which can make it difficult to study its effects in vivo.
未来方向
There are several future directions for research on TAS-116. One area of interest is in the development of TAS-116 analogs that have improved pharmacological properties, such as increased potency or lower toxicity. Another area of interest is in the identification of new biological targets for TAS-116, which could lead to the development of new treatments for a variety of diseases. Finally, there is also interest in studying the effects of TAS-116 in combination with other drugs, which could lead to synergistic effects and improved therapeutic outcomes.
合成方法
The synthesis of TAS-116 is a complex process that involves several steps. The starting material for the synthesis is 2-aminothiazole, which is reacted with 4-nitrophenyl chloroformate to form an intermediate compound. This intermediate is then reacted with 1-naphthylamine to produce TAS-116.
科学研究应用
TAS-116 has been found to be a useful tool in a variety of scientific research applications. One of the most promising areas of research is in the field of cancer treatment. TAS-116 has been shown to inhibit the activity of HSP90, which is a protein that is involved in the growth and survival of cancer cells. This inhibition can lead to the death of cancer cells and has the potential to be an effective treatment for certain types of cancer.
属性
IUPAC Name |
N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4S3/c23-28(24,22-19-20-12-13-27-19)16-10-8-15(9-11-16)21-29(25,26)18-7-3-5-14-4-1-2-6-17(14)18/h1-13,21H,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNSGRUROMBXEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-methylbutan-1-one](/img/structure/B7540293.png)
![1-[2-[2-(Morpholine-4-carbonyl)anilino]acetyl]imidazolidin-2-one](/img/structure/B7540305.png)

![[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]phenyl]methanone](/img/structure/B7540329.png)
![[4-(2,5-Difluorobenzoyl)piperazin-1-yl]-(3,4-dimethoxyphenyl)methanone](/img/structure/B7540336.png)
![N-[4-(2-cyanopropan-2-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B7540340.png)
![N-[(4-ethylphenyl)methyl]-2-(3-oxo-1,4-benzothiazin-4-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B7540346.png)

![N-[2-(dimethylamino)-2-phenylethyl]-6-methyl-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide](/img/structure/B7540360.png)
![N-[4-(2-methylbutan-2-yl)cyclohexyl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B7540373.png)

![N-(2,5-dimethylpyrazol-3-yl)-2-[4-[(3-methylphenyl)methyl]piperazin-1-yl]acetamide](/img/structure/B7540380.png)